2-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
2-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of both bromine and fluorine atoms on a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-9(14,8(12)13)5-2-3-7(11)6(10)4-5/h2-4,14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUUXMYYDGHWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342285-53-3 |
Source
|
Record name | 2-(3-bromo-4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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